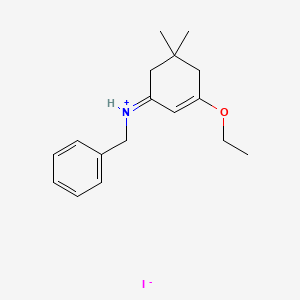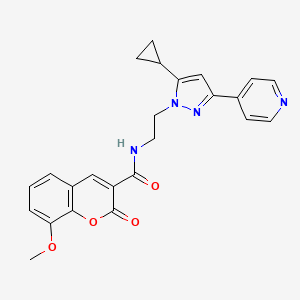
4-(2,5-dimethylbenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethylbenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a chemical compound that belongs to the family of benzothiadiazine dioxides. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylbenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. The compound has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell proliferation. It also activates the Nrf2/ARE signaling pathway, which plays a crucial role in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
4-(2,5-dimethylbenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, and increase the levels of anti-inflammatory cytokines, such as IL-10. The compound also reduces the levels of reactive oxygen species (ROS) and increases the levels of antioxidant enzymes, such as SOD and CAT.
Advantages and Limitations for Lab Experiments
4-(2,5-dimethylbenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several advantages for lab experiments. It exhibits high potency and selectivity towards its target proteins, making it an ideal candidate for drug development. The compound also exhibits good solubility and stability, which facilitates its formulation and storage. However, the compound has some limitations, such as its low bioavailability and poor pharmacokinetic properties, which may limit its clinical applications.
Future Directions
There are several future directions for the research on 4-(2,5-dimethylbenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's pharmacokinetic properties and the development of novel formulations to improve its bioavailability. Additionally, the compound's potential applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and viral infections, warrant further investigation. Finally, the compound's mechanism of action and its interactions with other signaling pathways should be elucidated to gain a better understanding of its biological effects.
Synthesis Methods
The synthesis of 4-(2,5-dimethylbenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves the reaction of 2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide with 2,5-dimethylbenzyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the target compound. The purity and yield of the synthesized compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Scientific Research Applications
4-(2,5-dimethylbenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral activities. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase-dependent pathways. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-2-phenyl-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-16-12-13-17(2)18(14-16)15-23-20-10-6-7-11-21(20)28(26,27)24(22(23)25)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZFQOXCHVRSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethylbenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2580756.png)




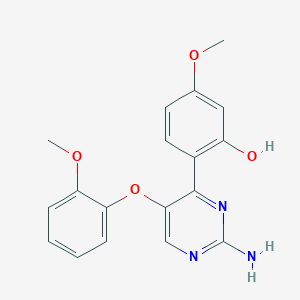
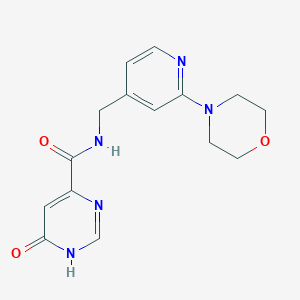
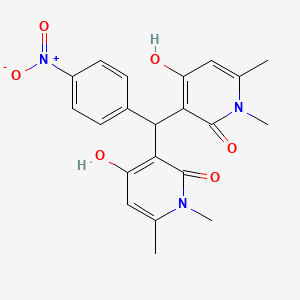
![5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2580771.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2580773.png)
![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide](/img/structure/B2580774.png)
![N-butyl-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2580775.png)
